7-Bromo-benzothiazole-2-carboxylic acid methyl ester
Overview
Description
7-Bromo-benzothiazole-2-carboxylic acid methyl ester is a chemical compound with the formula C9H6BrNO2S . It has a molecular weight of 272.12 . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties .
Synthesis Analysis
Benzothiazole synthesis involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Molecular Structure Analysis
The IUPAC name for this compound is methyl 7-bromo-1,3-benzothiazole-2-carboxylate . The InChI code is 1S/C9H6BrNO2S/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4H,1H3 .Chemical Reactions Analysis
Benzothiazoles can be synthesized from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free condition .Physical And Chemical Properties Analysis
This compound is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Anti-Tubercular Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs .
- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
- Results : The newly synthesized benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard drugs .
Green Chemistry
- Scientific Field : Green Chemistry
- Application Summary : Benzothiazoles play an important role in green chemistry due to their highly pharmaceutical and biological activity . They are used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
- Methods of Application : The synthesis of benzothiazoles in green chemistry involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- Results : The development of synthetic processes for benzothiazoles is a significant problem facing researchers, and recent advances in green chemistry have provided new methods for their synthesis .
Anti-Cancer Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : Benzothiazoles have shown a wide range of biological activities including anti-cancer . They have been synthesized and studied for their potential as anti-cancer agents .
- Methods of Application : The synthesis of benzothiazole derivatives involves various synthetic pathways. The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target in search of a potent inhibitor with enhanced anti-cancer activity .
- Results : Some benzothiazole derivatives have shown promising results in in vitro and in vivo studies, exhibiting anti-cancer activity .
Anti-Bacterial Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : Benzothiazoles have also been studied for their anti-bacterial properties . They have been synthesized and tested against various bacterial strains .
- Methods of Application : The synthesis of benzothiazole derivatives involves various synthetic pathways. The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target in search of a potent inhibitor with enhanced anti-bacterial activity .
- Results : Some benzothiazole derivatives have shown promising results in in vitro studies, exhibiting anti-bacterial activity .
Antibacterial Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Benzothiazole derivatives have been studied for their antibacterial potential . They have been synthesized and tested against various bacterial strains .
- Methods of Application : The synthesis of benzothiazole derivatives involves various synthetic pathways. The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target in search of a potent inhibitor with enhanced antibacterial activity .
- Results : Some benzothiazole derivatives have shown promising results in in vitro studies, exhibiting antibacterial activity .
Treatment of Autoimmune and Inflammatory Diseases
- Scientific Field : Medicinal Chemistry
- Application Summary : Some benzothiazole derivatives have been used for the treatment of autoimmune and inflammatory diseases .
- Methods of Application : The synthesis of benzothiazole derivatives involves various synthetic pathways. The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target in search of a potent inhibitor with enhanced activity against autoimmune and inflammatory diseases .
- Results : Some benzothiazole derivatives have shown promising results in in vitro and in vivo studies, exhibiting activity against autoimmune and inflammatory diseases .
Future Directions
properties
IUPAC Name |
methyl 7-bromo-1,3-benzothiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBXZUVLEVRRPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801270337 | |
Record name | Methyl 7-bromo-2-benzothiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801270337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-benzothiazole-2-carboxylic acid methyl ester | |
CAS RN |
1187928-61-5 | |
Record name | Methyl 7-bromo-2-benzothiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-bromo-2-benzothiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801270337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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